molecular formula C17H26N2O4S B12184545 1-Acetyl-4-[(4-pentyloxyphenyl)sulfonyl]piperazine

1-Acetyl-4-[(4-pentyloxyphenyl)sulfonyl]piperazine

Cat. No.: B12184545
M. Wt: 354.5 g/mol
InChI Key: RJGWMGSBKJNBSQ-UHFFFAOYSA-N
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Description

1-Acetyl-4-[(4-pentyloxyphenyl)sulfonyl]piperazine is a synthetic compound belonging to the piperazine family Piperazine derivatives are known for their diverse biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-4-[(4-pentyloxyphenyl)sulfonyl]piperazine typically involves the reaction of piperazine derivatives with sulfonyl chlorides and acetylating agents. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like alcohols .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-4-[(4-pentyloxyphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-Acetyl-4-[(4-pentyloxyphenyl)sulfonyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-4-[(4-pentyloxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison: 1-Acetyl-4-[(4-pentyloxyphenyl)sulfonyl]piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H26N2O4S

Molecular Weight

354.5 g/mol

IUPAC Name

1-[4-(4-pentoxyphenyl)sulfonylpiperazin-1-yl]ethanone

InChI

InChI=1S/C17H26N2O4S/c1-3-4-5-14-23-16-6-8-17(9-7-16)24(21,22)19-12-10-18(11-13-19)15(2)20/h6-9H,3-5,10-14H2,1-2H3

InChI Key

RJGWMGSBKJNBSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C

Origin of Product

United States

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